1-Ethoxy-2-ethynylcyclohexene
CAS No.: 134225-51-7
Cat. No.: VC21202871
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134225-51-7 |
---|---|
Molecular Formula | C10H14O |
Molecular Weight | 150.22 g/mol |
IUPAC Name | 1-ethoxy-2-ethynylcyclohexene |
Standard InChI | InChI=1S/C10H14O/c1-3-9-7-5-6-8-10(9)11-4-2/h1H,4-8H2,2H3 |
Standard InChI Key | KILNBDQNAMTWAE-UHFFFAOYSA-N |
SMILES | CCOC1=C(CCCC1)C#C |
Canonical SMILES | CCOC1=C(CCCC1)C#C |
Introduction
Physical and Chemical Properties
1-Ethoxy-2-ethynylcyclohexene (CAS: 134225-51-7) is characterized by a molecular formula of C10H14O and a molecular weight of 150.22 g/mol. The compound features a cyclohexene ring with an ethoxy group and an ethynyl (acetylenic) substituent at positions 1 and 2, respectively .
Table 1: Physical and Chemical Properties of 1-Ethoxy-2-ethynylcyclohexene
Property | Value |
---|---|
CAS Registry Number | 134225-51-7 |
Molecular Formula | C10H14O |
Molecular Weight | 150.22 g/mol |
IUPAC Name | 1-ethoxy-2-ethynylcyclohexene |
Synonyms | 1-ethoxy-2-ethynylcyclohex-1-ene |
SMILES | C#CC=1CCCCC=1OCC |
InChI | InChI=1S/C10H14O/c1-3-9-7-5-6-8-10(9)11-4-2/h1H,4-8H2,2H3 |
InChIKey | KILNBDQNAMTWAE-UHFFFAOYSA-N |
Estimated Density | 0.942 g/cm³ |
Estimated Boiling Point | 218.185°C at 760 mmHg |
Estimated Flash Point | 78.407°C |
Estimated Refractive Index | 1.48 |
The compound's structure contains several key features that contribute to its chemical reactivity: the ethynyl group provides terminal alkyne reactivity, the cyclohexene ring introduces unsaturation and conformational characteristics, and the ethoxy group adds ether functionality .
Structural Comparisons with Related Compounds
Understanding the structural relationships between 1-Ethoxy-2-ethynylcyclohexene and similar compounds provides valuable insights into its expected chemical behavior. The table below presents a comparison with structurally related compounds.
Table 2: Comparison of 1-Ethoxy-2-ethynylcyclohexene with Related Compounds
Compound | Molecular Formula | Molecular Weight | Structural Differences |
---|---|---|---|
1-Ethoxy-2-ethynylcyclohexene | C10H14O | 150.22 | Reference compound |
1-Ethynylcyclohexene | C8H10 | 106.17 | Lacks ethoxy group |
1-Ethoxy-2-methylcyclohexane | C9H18O | 142.24 | Saturated ring; methyl instead of ethynyl group |
1-[2-(1-cyclohexenyl)ethynyl]cyclohexene | C14H18 | 186.29 | Contains two cyclohexene rings connected by ethynyl bridge |
1-Ethoxy-2-iodocyclohexane | C8H15IO | 254.11 | Saturated ring; iodo instead of ethynyl group |
This comparison highlights how the presence of specific functional groups and structural features can influence the physical and chemical properties of these related compounds .
Synthesis Methods
The synthesis of 1-Ethoxy-2-ethynylcyclohexene can be approached through several established methodologies that leverage modern transition metal catalysis and functional group transformations.
Palladium-Catalyzed Cross-Coupling Approaches
One promising synthetic route to 1-Ethoxy-2-ethynylcyclohexene involves palladium-catalyzed Sonogashira cross-coupling reactions. This approach typically utilizes a reaction between an ethoxy-substituted cyclohexenyl halide (particularly an iodide) and a terminal alkyne source under palladium catalysis with copper co-catalysis .
For instance, the coupling of 1-ethoxy-2-iodocyclohexene with appropriate acetylene derivatives in the presence of catalytic Pd(PPh3)2Cl2, CuI, and an amine base (such as triethylamine or diethylamine) can provide an efficient route to the target compound . The generalized reaction can be depicted as:
1-Ethoxy-2-iodocyclohexene + H-C≡CH → 1-Ethoxy-2-ethynylcyclohexene
This method is advantageous due to its mild conditions and compatibility with various functional groups. The reaction typically proceeds through oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by transmetallation with the copper-acetylide complex and reductive elimination to form the carbon-carbon bond .
Alternative Synthetic Approaches
Another potential synthetic route could involve the ethoxylation of 1-ethynylcyclohexene (CAS: 931-49-7), which is commercially available. This would involve selective addition of an ethoxy group to the cyclohexene ring, potentially through electrophilic addition followed by elimination .
Alternatively, the compound might be accessible through functionalization of allenols, as these structurally related compounds can undergo various transformations including isomerization and rearrangements to yield ethynyl-substituted products .
Reactivity and Chemical Transformations
The diverse functional groups present in 1-Ethoxy-2-ethynylcyclohexene contribute to its rich chemical reactivity, enabling numerous transformations of synthetic utility.
Photoredox Chemistry
1-Ethoxy-2-ethynylcyclohexene exhibits notable reactivity in photoredox reactions. Under visible light irradiation and in the presence of appropriate photoredox catalysts (such as iridium complexes), the compound can undergo diverse radical-mediated transformations. These reactions typically involve the formation of radical intermediates that can participate in addition, cyclization, and coupling processes .
For example, when subjected to visible light-induced photoredox conditions with catalysts like Ir(dF(CF3)ppy)2(dtbbpy)(PF6), the compound can participate in bifunctionalization reactions leading to complex molecular architectures .
Functionalization of the Ethynyl Group
The terminal alkyne functionality in 1-Ethoxy-2-ethynylcyclohexene provides numerous opportunities for further elaboration:
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Click Chemistry: The ethynyl group can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazoles.
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Hydroboration: Treatment with boranes followed by oxidation can lead to aldehydes or ketones, depending on the specific reagents used.
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Hydrogenation: Selective hydrogenation using catalysts like palladium on carbon or Lindlar catalyst can reduce the triple bond to either an alkene (partial reduction) or alkane (complete reduction) .
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Nucleophilic Additions: Terminal alkynes can undergo addition of various nucleophiles, especially after activation with metal catalysts.
Table 3: Potential Transformations of 1-Ethoxy-2-ethynylcyclohexene
Reaction Type | Conditions | Expected Products |
---|---|---|
Partial Hydrogenation | H2, Lindlar catalyst | 1-Ethoxy-2-vinylcyclohexene |
Complete Hydrogenation | H2, Pd/C, high pressure | 1-Ethoxy-2-ethylcyclohexene or further reduced products |
CuAAC Click Chemistry | CuSO4, sodium ascorbate, azide | 1-Ethoxy-2-(1,2,3-triazolyl)cyclohexene derivatives |
Hydroboration-Oxidation | 1) BH3·THF 2) H2O2, NaOH | 1-Ethoxy-2-(2-oxoethyl)cyclohexene |
Sonogashira Coupling | Pd catalyst, CuI, aryl halide | 1-Ethoxy-2-(arylethynyl)cyclohexene derivatives |
Photoredox Reactions | Ir or Ru catalysts, visible light | Various radical addition and cyclization products |
Applications in Research
The distinctive structural features and reactivity profile of 1-Ethoxy-2-ethynylcyclohexene make it valuable in various research applications.
Building Block for Complex Molecule Synthesis
Biological Activity | Mechanism | Target Systems |
---|---|---|
Anticancer | Selective cytotoxicity, potential covalent binding to cellular targets | Cancer cell lines |
Antimicrobial | Disruption of bacterial cell processes | Various pathogens |
Enzyme Inhibition | Interaction with enzyme active sites through terminal alkyne | Metabolic enzymes |
Anti-inflammatory | Modulation of inflammatory pathways | Inflammatory mediators |
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